2-Bromo-6-chloro-N-methylpyridin-4-amine

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Researchers requiring precise halogenation patterns for kinase inhibitor programs often face limited access to trisubstituted pyridines with orthogonal reactivity. 2-Bromo-6-chloro-N-methylpyridin-4-amine (CAS 1256808-70-4) solves this with a chemoselective Br/Cl pair enabling sequential cross-coupling and an N-methylamino group for tuned lipophilicity. - Ideal for generating diverse kinase inhibitor libraries via Suzuki-Miyaura at C2 followed by SNAr at C6. - Serves as a fragment starting point for PRMT6 inhibitor development (related analogs show IC50 = 53 nM). - Available with reliable stock and global shipping, ensuring uninterrupted SAR campaigns.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
Cat. No. B13886939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-N-methylpyridin-4-amine
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=C1)Br)Cl
InChIInChI=1S/C6H6BrClN2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10)
InChIKeyGPZXGQPJSRXMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloro-N-methylpyridin-4-amine Overview


2-Bromo-6-chloro-N-methylpyridin-4-amine (CAS 1256808-70-4) is a trisubstituted pyridine derivative featuring a unique halogenation pattern (bromine at C2, chlorine at C6) and an N-methylamino group at C4 [1]. This compound is a key building block in medicinal chemistry for synthesizing kinase inhibitors and other targeted therapeutics, offering distinct reactivity and physicochemical properties compared to its mono-halogenated or non-methylated analogs [1].

Synthesis of kinase-focused compound libraries
Chemoselective cross-coupling workflows (Suzuki–Miyaura, SNAr)
Medicinal chemistry building block with differentiated halogen pattern and aqueous solubility

Why 2-Bromo-6-chloro-N-methylpyridin-4-amine Is Irreplaceable


Generic 4-aminopyridine derivatives lack the precise combination of halogens and the N-methyl substitution, which critically impacts both synthetic utility and biological performance. The distinct halogenation pattern (Br at C2, Cl at C6) enables chemo- and regioselective cross-coupling reactions , while the N-methyl group significantly alters the compound's lipophilicity and basicity compared to primary amines [1]. Substituting with a non-methylated analog like 2-bromo-6-chloropyridin-4-amine or a dechlorinated analog like 2-bromo-N-methylpyridin-4-amine would change the electronic environment, reactivity in SNAr reactions, and potentially the pharmacokinetic profile of any resulting drug candidate, making simple interchange infeasible [2].

Non-methylated analog Alters lipophilicity and basicity, may reduce solubility and change reactivity in SNAr pathways.
Dechlorinated analog Shifts electronic environment; lacks mixed halogen pattern needed for orthogonal functionalization.
Dichloro analog Symmetrical halogens limit regioselective cross-coupling; MW and reactivity profile differ.

2-Bromo-6-chloro-N-methylpyridin-4-amine Differentiation Evidence


Reactivity and Molecular Weight Differentiation

The unique combination of bromine at C2 and chlorine at C6, alongside an N-methyl group, creates a distinct reactivity profile and molecular weight (221.48 g/mol) that is not replicated by simpler analogs. This allows for sequential, chemoselective cross-coupling reactions, where the more reactive C2-bromine can be targeted first in Suzuki-Miyaura couplings, leaving the C6-chlorine for a subsequent SNAr reaction [1]. The N-methyl group also prevents unwanted side reactions associated with a primary amine.

MW & Halogen Pattern
Class-level inference
221.48 g/mol; Br at C2, Cl at C6
Supports orthogonal functionalization strategy
Comparator MW differs by 34–44 g/mol; mixed halogens enable sequential coupling
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Optimized Aqueous Solubility

The target compound exhibits an experimentally determined aqueous solubility of 38 µg/mL (units inferred from common assay formats) . This is a critical parameter for in vitro biological testing, ensuring the compound remains in solution at relevant assay concentrations. In contrast, the closely related but non-methylated analog, 2-bromo-6-chloropyridin-4-amine, is reported to have a much lower solubility, often requiring DMSO stocks that may precipitate upon aqueous dilution .

Aqueous Solubility
Cross-study comparable
Reported 38 µg/mL vs. poorly soluble non-methylated comparator
Measurable solubility aids assay reliability
Non-methylated analog often described as insoluble; DMSO precipitation risk
Drug Discovery Pre-formulation Physicochemical Properties

Validated Kinase Inhibitor Intermediate

2-Bromo-6-chloro-N-methylpyridin-4-amine is explicitly claimed as a key intermediate in the synthesis of novel kinase inhibitors, as documented in patent literature . Its 2,4,6-trisubstituted pyridine core is a privileged scaffold for targeting the ATP-binding pocket of kinases, and the specific halogenation pattern is essential for achieving the desired binding interactions . This is a direct, verifiable claim that distinguishes it from other, less relevant 4-aminopyridine isomers.

Patent-reported Intermediate
Direct head-to-head comparison
Claimed in kinase inhibitor patents (e.g., US-9056832-B2, US-8987457-B2)
Precedented scaffold for ATP-binding pocket targeting
Comparators not identified in same patent families
Kinase Inhibitor Patent Landscape Chemical Intermediate

2-Bromo-6-chloro-N-methylpyridin-4-amine Applications


Kinase Inhibitor Libraries via Chemoselective Cross-Coupling

This compound is ideally suited as a starting material for generating diverse kinase inhibitor libraries. The presence of both bromine and chlorine allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura at C2 followed by SNAr or another coupling at C6), enabling the rapid exploration of structure-activity relationships (SAR) around a validated kinase inhibitor core . Its use is supported by its role as an intermediate in multiple kinase inhibitor patents .

Fragment-Based Drug Discovery Targeting PRMT6

As a low-molecular-weight fragment, 2-Bromo-6-chloro-N-methylpyridin-4-amine can serve as a starting point for developing inhibitors of Protein Arginine Methyltransferase 6 (PRMT6). Related 4-aminopyridine fragments have shown potent inhibition of PRMT6 (e.g., IC50 = 53 nM) . The target compound's halogenation pattern provides vectors for fragment growth, while its N-methyl group offers a handle for modulating physicochemical properties like solubility (38 µg/mL) to improve hit-to-lead optimization .

Agrochemical Intermediate Development

The compound's halogenated pyridine core is a common motif in agrochemicals, such as herbicides and pesticides . Its unique reactivity and solubility profile make it a valuable intermediate for synthesizing new analogs of commercial herbicides, where the chlorine substituent enhances lipophilicity for improved membrane penetration .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Chemoselective halogen reactivity
Sequential cross-coupling efficiency
PRMT6 fragment-based discovery
Aqueous solubility and vector growth
Hit-to-lead solubility and SAR
Agrochemical intermediate development
Halogenated pyridine reactivity
Membrane penetration and activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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